molecular formula C14H11Cl2NO2 B5700225 2,3-dichloro-N-(4-methoxyphenyl)benzamide

2,3-dichloro-N-(4-methoxyphenyl)benzamide

Cat. No.: B5700225
M. Wt: 296.1 g/mol
InChI Key: CMBOVXBSUDZUAT-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(4-methoxyphenyl)benzamide is an organic compound belonging to the benzamide class. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and material science. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions of the benzene ring, and a methoxy group at the 4 position of the phenyl ring, attached to the benzamide core.

Properties

IUPAC Name

2,3-dichloro-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-10-7-5-9(6-8-10)17-14(18)11-3-2-4-12(15)13(11)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBOVXBSUDZUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(4-methoxyphenyl)benzamide typically involves the condensation of 2,3-dichlorobenzoic acid with 4-methoxyaniline. This reaction is often facilitated by the use of coupling agents such as carbodiimides or through direct condensation under acidic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 0°C to 50°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of catalysts such as Lewis acids can also be employed to accelerate the reaction. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group of the benzamide can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2,3-dichloro-N-(4-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction or metabolic pathways critical for cell survival.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dichlorobenzamide
  • 4-methoxybenzamide
  • 2,3-dichloro-N-phenylbenzamide

Uniqueness

2,3-dichloro-N-(4-methoxyphenyl)benzamide is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

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